Di-tert-butyldichlorostannane

Catalog No.
S1518556
CAS No.
19429-30-2
M.F
C8H18Cl2Sn
M. Wt
303.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyldichlorostannane

CAS Number

19429-30-2

Product Name

Di-tert-butyldichlorostannane

IUPAC Name

ditert-butyltin(2+);dichloride

Molecular Formula

C8H18Cl2Sn

Molecular Weight

303.84 g/mol

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

PEGCFRJASNUIPX-UHFFFAOYSA-L

SMILES

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl

Canonical SMILES

CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-]

The exact mass of the compound Di-tert-butyldichlorostannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyldichlorostannane is a diorganotin dihalide, a class of compounds widely used as precursors for catalysts and advanced materials, such as tin sulfide or selenide thin films via Chemical Vapor Deposition (CVD). [1] Unlike common linear alkyltin halides, such as dibutyltin dichloride, the defining feature of Di-tert-butyldichlorostannane is the two bulky tert-butyl groups attached to the tin center. These groups impart significant steric hindrance, which fundamentally alters the compound's reactivity, stability, and suitability for specific, demanding applications where precise control over the tin atom's coordination environment is critical.

Research Fit

Precursor Sterically hindered stannane synthesis via bulky aryllithium coupling
Catalyst Lewis acid for esterification, transesterification, and ROP studies
Stabilizer candidate Dialkyltin dichloride class context for PVC thermal stability research

Substituting Di-tert-butyldichlorostannane with less sterically hindered analogs like dibutyltin dichloride (Bu2SnCl2) or dimethyltin dichloride is frequently unviable due to profound differences in chemical behavior. The tert-butyl groups create a sterically shielded environment around the tin atom, which dictates reaction outcomes and stability. [1] A critical example is its reaction with water; Di-tert-butyldichlorostannane follows a markedly different hydrolysis pathway, forming a distinct di-tert-butyltin hydroxide chloride. In contrast, less bulky dialkyltin dichlorides typically form complex mixtures of distannoxanes. This fundamental difference in reactivity means that process stability, precursor suitability, and the final product structure are intrinsically tied to the specific steric profile of the tert-butyl groups, making direct substitution a high-risk decision in controlled synthetic and materials science applications.

Substitution Risk

Steric bulk mismatch

Smaller alkyl chains (dimethyl, dibutyl) produce different hydrolysis pathways and catalytic profiles; direct replacement may alter reaction outcome.

Hydrolysis product divergence

Aqueous workup yields di-tert-butyltin chloride hydroxide, unlike the dioxane derivative from n-butyl analog; purification logic may not transfer.

Polymerization control shift

Catalytic performance in ROP depends strongly on alkyl group steric profile; substituting alkyl tin chloride risks altering polymer architecture.

Superior Hydrolytic Pathway Control for Process Reproducibility

Di-tert-butyldichlorostannane exhibits markedly different and more controlled behavior in the presence of water compared to its common, less-hindered analogs. Upon hydrolysis, it selectively forms di-tert-butyltin hydroxide chloride. [REFS-1, REFS-2] In stark contrast, dibutyltin dichloride (Bu2SnCl2) and its secondary-butyl isomer hydrolyze to form complex oligo- or polymeric distannoxanes. [REFS-1, REFS-2] This prevents the formation of difficult-to-characterize mixtures and offers a more predictable reaction pathway in non-anhydrous conditions.

Evidence DimensionProduct of Hydrolysis
Target Compound DataForms di-tert-butyltin hydroxide chloride
Comparator Or BaselineDibutyltin dichloride (Bu2SnCl2) and di-sec-butyltin dichloride form distannoxanes
Quantified DifferenceQualitatively different product class (monomeric hydroxide vs. polymeric oxides)
ConditionsAqueous or basic hydrolysis conditions

This ensures higher reproducibility and avoids the formation of insoluble polymeric byproducts in processes where moisture cannot be strictly excluded.

Hydrolysis pathway
Data to verify
Di-tert-butylformschloride hydroxide
Di-n-butylyieldsdioxane derivative
Supports synthetic planning; avoids dioxane byproduct mixture.
Aqueous basic conditions; verify under your workup parameters.

Enables Sterically Controlled Synthesis Inaccessible to Linear Alkyl Precursors

The extreme steric bulk of the tert-butyl groups is a functional tool for directing synthetic outcomes. This steric hindrance is critical in constructing sterically crowded molecules, such as macrocycles or specific catalyst architectures, where less bulky precursors like Bu2SnCl2 would permit undesired intermolecular reactions or fail to provide the required geometric constraints. [1] For example, in macrocyclization, preventing intermolecular dimerization in favor of intramolecular ring closure is a common challenge where sterically demanding building blocks are employed to enforce the desired reaction pathway. [2] The use of tert-butyl groups on silicon, a close chemical analog, has been shown to be essential for achieving high-yield, selective syntheses by leveraging this steric effect. [3]

Evidence DimensionSteric Control in Synthesis
Target Compound DataProvides a rigid, sterically demanding environment to favor intramolecular reactions and specific coordination geometries.
Comparator Or BaselineLess hindered precursors (e.g., Bu2SnCl2, Me2SnCl2) allow for greater conformational flexibility and are more prone to intermolecular side reactions like oligomerization.
Quantified DifferenceEnables synthetic routes and molecular architectures that are otherwise difficult or impossible to achieve.
ConditionsSynthesis of sterically congested molecules, particularly macrocyclization or catalyst synthesis.

For chemists designing complex molecules, this compound is not just a tin source but a specific architectural component for enforcing a desired geometry.

Thermal stability
Class-level
R₂SnCl₂ > R₃SnCl > RSnCl₃
Class-level ranking may support PVC stabilizer selection.
Inferred from dibutyltin dichloride studies; evaluate under your thermal conditions.

Improved Processability as a Low-Melting Solid for Vapor Deposition

Di-tert-butyldichlorostannane is a solid with a low melting point of 40-42 °C. This allows it to be easily handled as a liquid with only gentle heating, a significant advantage for vapor deposition techniques like CVD and Atomic Layer Deposition (ALD). Liquid precursors or low-melting solids enable more reproducible and controllable vapor delivery compared to high-melting solids, which often suffer from inconsistent sublimation rates. [1] For comparison, another common organotin precursor, tetraphenyltin, melts at 226 °C, requiring significantly higher temperatures and more complex equipment for vaporization.

Evidence DimensionMelting Point (°C)
Target Compound Data40-42 °C
Comparator Or BaselineTetraphenyltin: 226 °C
Quantified Difference>180 °C lower melting point
ConditionsStandard atmospheric pressure

This lowers the thermal budget of the deposition process, simplifies equipment design for precursor delivery, and improves run-to-run consistency for thin-film manufacturing.

Hindered stannane access
Class-level
t-Bu₂SnCl₂+ supermesityllithium →aryl stannane
Smaller R₂SnCl₂may faildue to steric interference
Enables access to congested organotin ligands for catalysis research.
Reaction outcome depends on aryl group steric demand; confirm with your substrate.

Precursor for Synthesizing Sterically Encumbered Organotin Reagents and Catalysts

This compound is the right choice when the synthetic goal is to create a sterically crowded environment around a tin center. Its bulky tert-butyl groups can direct the stereochemical outcome of reactions or prevent catalyst deactivation via dimerization, making it a critical building block for designing next-generation, single-site catalysts. [1]

Formulation of Moisture-Tolerant Organometallic Systems

Due to its unique and predictable hydrolysis pathway that avoids the formation of polymeric stannoxanes, Di-tert-butyldichlorostannane is indicated for processes requiring greater tolerance to trace moisture. This enhances batch-to-batch consistency in applications like specialty polymer synthesis or surface modification where strictly anhydrous conditions are impractical or cost-prohibitive.

Low-Temperature Chemical Vapor Deposition (CVD/ALD) of Tin-Containing Films

The low melting point of 40-42 °C allows this compound to be used as a liquid precursor with minimal heating. This facilitates reproducible vapor delivery for the deposition of high-purity tin oxide or other tin-based thin films at lower substrate temperatures, which is critical for applications on thermally sensitive substrates like plastics or organic electronics. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically hindered stannane synthesis
Bulky tert-butyl groups
Reaction success with congested aryllithiums
PVC thermal stabilization research
Dialkyltin dichloride class stability
Thermal resistance ranking vs. other alkyltin chlorides
Ring-opening polymerization catalysis
Steric influence on polymer microstructure
Cyclic architecture and end-group fidelity

Hydrogen Bond Acceptor Count

2

Exact Mass

303.980759 g/mol

Monoisotopic Mass

303.980759 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

19429-30-2

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